molecular formula C18H20N2O5S B11682294 Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Cat. No.: B11682294
M. Wt: 376.4 g/mol
InChI Key: MXEDJVLWIAXSJA-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a 4-methyl substituent, a 2-amino group, and a carbamoyl linkage to a 4-(ethoxycarbonyl)phenyl moiety. The compound is of interest in medicinal chemistry due to its structural similarity to antifolate inhibitors, as seen in related analogs .

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-amino-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-4-24-17(22)11-6-8-12(9-7-11)20-16(21)14-10(3)13(15(19)26-14)18(23)25-5-2/h6-9H,4-5,19H2,1-3H3,(H,20,21)

InChI Key

MXEDJVLWIAXSJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)N)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting pharmacological activities .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents at the 5-position of the thiophene ring and additional functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name / CAS Key Substituents Biological Activity / Notes
Target Compound 5-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}, 4-methyl Potential antifolate activity; high polarity due to dual ethoxycarbonyl groups
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate (350989-56-9) 5-(4-Chlorophenylcarbamoyl) Electron-withdrawing chloro group may reduce solubility but enhance receptor binding
Compound 23 5-{2-[4-(Ethoxycarbonyl)phenyl]ethyl} Antifolate inhibitor; ethyl linker reduces steric hindrance, yielding 67.65% synthesis yield
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate (113395-53-2) 5-Acetyl, 4-phenyl, 2-(2-chlorobenzamido) Increased steric bulk; potential for altered pharmacokinetics
Ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (308831-93-8) 5-(4-Nitrophenyl) Nitro group introduces toxicity concerns but enhances reactivity

Physical and Spectral Properties

  • Solubility : The target compound’s dual ethoxycarbonyl groups enhance polarity but may reduce aqueous solubility compared to chloro- or methyl-substituted analogs (e.g., CAS 350989-56-9 ).
  • Spectral Data :
    • 1H NMR : Expected signals at δ 1.30–1.41 (ethoxy CH3), 4.21–4.40 (ethoxy CH2), and 5.73–5.79 (NH2). Comparable to Compound 23’s δ 6.63 (4-H thiophene) .
    • HRMS : [M + Na]+ for the target compound would approximate 456.12 g/mol (calculated), similar to analogs in .

Crystallography and Stability

  • Hydrogen Bonding: Ethyl 2-amino-4-methylthiophene-3-carboxylate forms C24(12) chains via NH2 and S interactions . The target compound’s carbamoyl group may enable additional hydrogen bonds, enhancing crystalline stability.
  • Melting Points : Increased hydrogen bonding in the target compound could result in higher melting points compared to analogs like Compound 23 (orange liquid ).

Biological Activity

Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C25H27N2O5SC_{25}H_{27}N_2O_5S, with a molecular weight of approximately 485.56 g/mol. Its structural features include:

  • Amino Group : Contributes to its biological activity by facilitating interactions with biological targets.
  • Thiophene Ring : Known for its role in various pharmacological activities.
  • Ethoxycarbonyl Phenyl Group : Enhances lipophilicity, potentially improving bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene derivatives and subsequent functionalization with ethoxycarbonyl groups.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : In vitro tests revealed effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Antifungal Activity : The compound also showed activity against fungi like Candida albicans and Aspergillus fumigatus.

Table 1 summarizes the antimicrobial activity of related compounds:

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL
Compound DA. fumigatus128 µg/mL

Cytotoxicity Studies

In cytotoxicity assays, this compound has been evaluated against various cancer cell lines. Preliminary results suggest selective cytotoxicity, indicating potential as an anticancer agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The findings indicated that these compounds could serve as lead candidates for developing new antibiotics in response to rising antibiotic resistance.

Cancer Cell Line Evaluation

Another research effort assessed the cytotoxic effects on human cancer cell lines (e.g., breast cancer and leukemia). The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

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